molecular formula C27H30N2NaO7S2 B104954 Acid red 52 CAS No. 3520-42-1

Acid red 52

Cat. No.: B104954
CAS No.: 3520-42-1
M. Wt: 581.7 g/mol
InChI Key: WZRAZHWOVXUHNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulforhodamine B sodium salt is a rhodamine-derived aminoxanthene dye. It is known for its bright pink color and is widely used as a fluorescent dye in various scientific applications. The compound has the chemical formula C₂₇H₂₉N₂NaO₇S₂ and a molecular weight of 580.65 g/mol . It contains two sulfonic acid groups, which contribute to its solubility in water and its ability to separate in alkaline conditions .

Mechanism of Action

Target of Action

Acid Red 52, also known as Sulforhodamine B, is primarily used as a dye. Its main targets are materials such as wool, silk, nylon, and leather . It imparts color to these materials, and in the case of hair, it is used in semi-permanent products as it doesn’t penetrate very deeply into the hair .

Mode of Action

This compound interacts with its targets by binding to the protein constituents of the cells in a stoichiometric manner . This interaction results in the impartation of color. The dye is soluble in water and its aqueous solution is blue-red with fluorescence .

Biochemical Pathways

It is known that the dye is often used as a membrane-impermeable polar tracer or for cell density determination via determination of cellular proteins .

Pharmacokinetics

It is known that the dye is soluble in water and alcohol , which could influence its bioavailability.

Result of Action

The primary result of this compound’s action is the impartation of color. In textiles, it provides a bright red color . In the context of cell density determination, the amount of dye extracted from stained cells is directly proportional to the cell mass .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its solubility can be affected by the temperature . Furthermore, it is recommended that this compound be stored at room temperature, in a cool and dark place . It is also noted that the dye is stable , but it should be kept away from strong oxidants as it can cause burning .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulforhodamine B sodium salt is synthesized through a series of chemical reactions involving the condensation of 3,6-diamino-9-(2-carboxyphenyl)xanthylium chloride with diethylamine . The reaction is typically carried out in an acidic medium to facilitate the formation of the xanthene ring structure. The resulting product is then sulfonated to introduce the sulfonic acid groups, which enhance the dye’s solubility and fluorescence properties .

Industrial Production Methods

In industrial settings, the production of Sulforhodamine B sodium salt involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the use of high-purity starting materials and controlled reaction environments to ensure consistent product quality. The final product is purified through crystallization and filtration to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Sulforhodamine B sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonated derivatives, while reduction can result in the formation of reduced xanthene compounds .

Scientific Research Applications

Sulforhodamine B sodium salt has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Sulforhodamine B sodium salt is unique among fluorescent dyes due to its high water solubility and strong fluorescence properties. Similar compounds include:

Sulforhodamine B sodium salt stands out due to its specific sulfonic acid groups, which enhance its solubility and make it suitable for a wide range of applications .

Properties

CAS No.

3520-42-1

Molecular Formula

C27H30N2NaO7S2

Molecular Weight

581.7 g/mol

IUPAC Name

sodium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate

InChI

InChI=1S/C27H30N2O7S2.Na/c1-5-28(6-2)18-9-12-21-24(15-18)36-25-16-19(29(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(30,31)32)17-26(23)38(33,34)35;/h9-17H,5-8H2,1-4H3,(H-,30,31,32,33,34,35);

InChI Key

WZRAZHWOVXUHNF-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)O)S(=O)(=O)[O-].[Na]

Key on ui other cas no.

3520-42-1
11119-62-3

physical_description

Liquid
Brown powder;  [MSDSonline]

Related CAS

2609-88-3 (Parent)

Synonyms

3,6-Bis(diethylamino)-9-(2,4-disulfophenyl)-xanthylium Sodium Salt;  [6-(Diethylamino)-9-(2,4-disulfophenyl)-3H-xanthen-3-ylidene]diethylammonium Hydroxide;  C.I. Acid Red 52;  AR 52;  Acid Leather Red KB;  Acid Red 52;  Acid Red B-SF;  Acid Red XB;  Acid Rh

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Acid red 52
Reactant of Route 2
Acid red 52
Reactant of Route 3
Acid red 52
Reactant of Route 4
Acid red 52
Reactant of Route 5
Reactant of Route 5
Acid red 52
Reactant of Route 6
Reactant of Route 6
Acid red 52

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.